Albumin blue 633
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
124522-11-8 |
|---|---|
Molecular Formula |
C18H12ClN5 |
Molecular Weight |
333.8 g/mol |
IUPAC Name |
2-[(E)-[2-chloro-3-(2,2-dicyanoethenyl)cyclopent-2-en-1-ylidene]methyl]propanedinitrile;pyridine |
InChI |
InChI=1S/C13H7ClN4.C5H5N/c14-13-11(3-9(5-15)6-16)1-2-12(13)4-10(7-17)8-18;1-2-4-6-5-3-1/h3-4,9H,1-2H2;1-5H/b11-3+; |
InChI Key |
CHFPQLKNWYOHDF-UHFFFAOYSA-N |
SMILES |
C1CC(=C(C1=CC(C#N)C#N)Cl)C=C(C#N)C#N.C1=CC=NC=C1 |
Isomeric SMILES |
C\1CC(=C(/C1=C/C(C#N)C#N)Cl)C=C(C#N)C#N.C1=CC=NC=C1 |
Canonical SMILES |
C1CC(=C(C1=CC(C#N)C#N)Cl)C=C(C#N)C#N.C1=CC=NC=C1 |
Synonyms |
(2-chloro-3-(2,2-dicyanoethenyl)-2-cyclopentene-1-ylidene)-2,2-dicyanoethane pyridinium salt AB 633 albumin blue 633 |
Origin of Product |
United States |
Molecular Design and Development of Albumin Blue 633 and Analogues
Historical Evolution of the Albumin Blue Dye Series
The use of dyes for albumin detection has a long history, with early examples including Methyl orange and bromcresol green. acs.org A significant leap in this field was the development of fluorescent probes that exhibit changes in their spectral properties upon binding to albumin. The Albumin Blue series of fluorescent dyes emerged from the work of Kessler and Wolfbeis, who in 1992 introduced Albumin Blue 633 and Albumin Blue 670. fau.euresearchgate.net These probes were specifically designed as long-wavelength absorbing molecules for laser-induced fluorometric determination of Human Serum Albumin (HSA). fau.eu
The naming of these dyes, such as "633," corresponds to the specific laser line (633 nm from a HeNe laser) that they were tailored to match for optimal excitation. fau.euresearchgate.net This represented a strategic shift towards creating probes compatible with readily available and cost-effective laser sources. fau.eu Following this, other derivatives were developed, such as Albumin Blue 580, which offered improved stability for routine clinical laboratory applications. psu.edu The evolution of this series demonstrates a progression towards creating more stable, sensitive, and specific fluorescent probes for albumin quantification. fau.eupsu.edu
Rational Design Strategies for Enhanced Albumin Binding and Specificity in Fluorophores
The design of fluorophores with high affinity and specificity for albumin involves several key strategies that manipulate the molecular structure of the dye to control its interaction with the protein.
Hydrophobic Interactions: Albumin possesses hydrophobic pockets, and a primary strategy involves designing dyes with hydrophobic characteristics. mdpi.com This promotes non-covalent binding within these pockets, which is a crucial first step for many albumin-seeking dyes. mdpi.comresearchgate.net
Targeted Covalent Bonding: A more advanced strategy involves incorporating specific reactive groups into the dye's structure. For instance, many cyanine (B1664457) dyes designed for albumin binding feature a meso-chloro (meso-Cl) group on their central polymethine chain. researchgate.netthno.orgnih.gov This meso-Cl can undergo a nucleophilic substitution reaction with the free cysteine residue (Cys34) on human serum albumin, forming a stable covalent bond. nih.govnih.gov This covalent attachment ensures persistent labeling and is a key feature in the design of long-retaining albumin probes. researchgate.netthno.org
Excitation Wavelength Matching: A practical design consideration is the tailoring of the dye's absorption spectrum to match common and inexpensive laser sources. The development of this compound and 670 was explicitly guided by the goal of creating probes that could be efficiently excited by the 633 nm line of a HeNe laser and a 670 nm diode laser, respectively. fau.euresearchgate.net
Modulating Binding Affinity: The binding affinity can be fine-tuned by altering the dye's structure. For example, connecting albumin-binding moieties, such as 4-(p-iodophenyl)butanoic acid, to a cyanine dye allows for dynamic and controllable binding with albumin. thno.org The number of these moieties can influence whether the dye forms irreversible covalent bonds or engages in more transient interactions, thereby programming the imaging time window. thno.org
Influence of Molecular Structure on Fluorescence Enhancement Upon Protein Interaction
A key characteristic of the Albumin Blue dyes and similar fluorogenic probes is their significant increase in fluorescence intensity upon binding to albumin. fau.euroyalsocietypublishing.org This "light-up" effect is a direct consequence of the dye's molecular structure and its interaction with the protein's microenvironment.
The primary mechanism responsible for this fluorescence enhancement is the restriction of intramolecular rotation . In solution, many flexible dye molecules, including styryl and cyanine dyes, can dissipate absorbed energy through non-radiative pathways, such as vibrations and rotations around their chemical bonds. thno.orgcapes.gov.brnih.gov One such process is known as Twisted Intramolecular Charge Transfer (TICT). thno.orgcapes.gov.brnih.gov In the TICT state, the molecule adopts a twisted, non-planar conformation that is non-fluorescent and efficiently returns to the ground state without emitting light.
When the dye binds to albumin, it is typically sequestered within one of the protein's hydrophobic pockets. thno.orgnih.gov This confinement physically hinders the free rotation of the dye's molecular components. thno.orgcapes.gov.br By restricting these non-radiative decay pathways, the dye is forced to release the absorbed energy through the radiative pathway of fluorescence, leading to a dramatic increase in its fluorescence quantum yield. royalsocietypublishing.orgplos.org For example, the quantum yield of one pentamethine cyanine dye was reported to increase from 0.2% in its free state to 42% when complexed with HSA. royalsocietypublishing.org This structural constraint within the protein binding site is therefore the fundamental reason for the fluorescence enhancement observed upon interaction. thno.orgnih.gov
Comparative Analysis of this compound with Related Albumin Blue Derivatives
The Albumin Blue dye series consists of several derivatives, each with distinct properties tailored for different applications. A comparative analysis of this compound with its analogues, primarily Albumin Blue 580 and Albumin Blue 670, reveals trade-offs in their photophysical characteristics and stability.
Upon binding to Human Serum Albumin (HSA), both this compound and 670 exhibit a shift to longer wavelengths (a red shift) in their absorption and emission spectra. nih.gov This is accompanied by a significant enhancement in their fluorescence emission. nih.gov While both dyes are highly selective for HSA over other plasma proteins, studies indicate that the fluorescence enhancement is more pronounced for Albumin Blue 670. nih.gov In fact, Albumin Blue 670 shows very little fluorescence in its free form in aqueous environments, which is an advantageous characteristic for minimizing background signal in assays. nih.gov
A critical factor for clinical and laboratory use is the stability of the dyes in aqueous solutions. Research has shown significant differences in the stability of the Albumin Blue derivatives.
| Derivative | Excitation Wavelength Target | Emission Wavelength (bound to HSA) | Relative Stability (Half-life in pH 7.4 buffer at 20°C) | Key Characteristics |
|---|---|---|---|---|
| Albumin Blue 580 | ~590 nm researchgate.net | ~616 nm researchgate.net | ~50 days psu.edu | Significantly improved stability, making it suitable for routine clinical assays. psu.edu |
| This compound | 633 nm (HeNe Laser) fau.eu | ~630 nm nih.gov | ~3 days psu.edu | Designed for HeNe laser excitation; moderate stability. fau.eupsu.edu |
| Albumin Blue 670 | 670 nm (Diode Laser) fau.eu | ~670 nm nih.gov | ~3 hours psu.edu | Designed for diode laser excitation; shows very low fluorescence when unbound but has the lowest stability of the three. psu.edunih.gov |
This comparative data highlights the rational design trade-offs within the Albumin Blue series. Albumin Blue 580 was engineered for superior stability, a crucial requirement for commercial reagents, while this compound and 670 were optimized for compatibility with specific laser technologies at the cost of reduced stability in aqueous buffers. fau.eupsu.edu
Advanced Spectroscopic Characterization of Albumin Blue 633 Albumin Interactions
Investigation of Binding Dynamics and Stoichiometry
Binding measurements are crucial for understanding the affinity and selectivity of a dye for its target protein. For Albumin Blue 633, these studies reveal a strong and preferential interaction with HSA compared to other major components in plasma. nih.gov
The strength of the interaction between a ligand, such as this compound, and a protein is quantified by the dissociation constant (Kd). A lower Kd value signifies a higher binding affinity. The apparent dissociation constant for the this compound-HSA complex has been determined through binding isotherm measurements. nih.gov By fitting the experimental data, the Kd was estimated, providing a quantitative measure of the binding strength. nih.gov
Research has demonstrated that this compound binds selectively to HSA even in the presence of a multitude of other macromolecules found in blood. nih.gov The table below summarizes the apparent dissociation constants and the number of binding sites (N) for this compound with HSA and other key plasma proteins. nih.gov
| Component | Apparent Dissociation Constant (Kd, µM) | Number of Binding Sites (N) |
|---|---|---|
| Human Serum Albumin (HSA) | 0.2 | 1.3 |
| γ-globulin | 14.0 | 2.0 |
| Low-Density Lipoprotein (LDL) | 15.0 | 1.5 |
| High-Density Lipoprotein (HDL) | 10.0 | 1.0 |
Data sourced from Abugo et al. (2001). nih.gov
The significantly lower dissociation constant for HSA indicates a much stronger binding affinity of this compound for albumin compared to other plasma components. nih.gov
The characteristics of the binding site on albumin for this compound have been inferred from spectroscopic data and by analogy with similar dyes. Upon binding to HSA, the absorption and emission spectra of this compound exhibit a shift to longer wavelengths (a red shift). nih.gov This phenomenon, coupled with an enhancement in fluorescence intensity, suggests that the dye binds to a hydrophobic pocket on the albumin molecule. nih.govrsc.org
While high-resolution crystal structures of the specific this compound-HSA complex are not available, studies with structurally related dyes provide insight. For instance, the synthetic dye Cibacron Blue F3G-A, which also binds albumin, does so via electrostatic and hydrophobic interactions. chembk.com Studies with another dye, Albumin Blue 580, suggest that binding occurs at sites such as the haemin-binding site in subdomain IB and a dye-binding site located in a pocket between subdomains IA, IIA, and IIIA. researchgate.net The high selectivity and affinity of this compound for HSA strongly suggest that it occupies one or more of the principal drug-binding sites on the protein, which are known to be hydrophobic cavities. nih.gov
Determination of Apparent Dissociation Constants
Fluorescence Lifetime-Based Methodologies
Fluorescence lifetime, the average time a molecule remains in its excited state before returning to the ground state, is a sensitive parameter for probing the local environment of a fluorophore. Unlike intensity measurements, lifetime measurements are generally independent of probe concentration and are less affected by light scattering, making them robust for analysis in complex biological media like blood plasma. nih.gov
Both frequency-domain and time-domain fluorometry have been employed to characterize the fluorescence decay of the this compound-HSA complex. nih.gov
In time-domain fluorometry , the sample is excited with a short pulse of light, and the subsequent fluorescence intensity decay is measured over time. nih.gov For these measurements, this compound was excited at 600 nm, and the emission was observed at 630 nm. nih.gov The resulting decay curves for the dye when bound to HSA were complex and best fitted to a three-component decay model, indicating that the dye experiences multiple micro-environments upon binding. nih.gov
In frequency-domain fluorometry , the sample is excited with intensity-modulated light, and the phase shift and demodulation of the emission relative to the excitation are measured over a range of frequencies. nih.gov These measurements provide information equivalent to time-domain methods and can resolve multi-exponential decays. nih.gov
A significant change in the fluorescence lifetime of this compound is observed upon binding to HSA. In a simple buffer solution (PBS), the dye has a very short lifetime. When HSA is present, the mean fluorescence lifetime increases dramatically. nih.gov This change is a direct consequence of the dye binding to the protein, which alters its electronic environment and protects it from non-radiative decay pathways that are prevalent in aqueous solutions. nih.gov
The table below presents the fluorescence lifetime parameters for this compound in buffer and when bound to HSA, as determined by time-domain fluorometry. The data were fitted to a multi-exponential decay model, I(t) = Σαᵢe(-t/τᵢ), where τᵢ are the decay times and αᵢ are the corresponding amplitudes. The mean lifetime (τ̄) is calculated from the fractional contributions (fᵢ) and individual decay times. nih.gov
| Medium | τ₁ (ns) | f₁ | τ₂ (ns) | f₂ | τ₃ (ns) | f₃ | Mean Lifetime (τ̄, ns) |
|---|---|---|---|---|---|---|---|
| PBS (Buffer) | 0.10 | 1.00 | - | - | - | - | 0.10 |
| HSA (4 g/dl) | 3.00 | 0.07 | 1.00 | 0.43 | 0.30 | 0.50 | 0.79 |
Data sourced from Abugo et al. (2001). nih.gov
The nearly eight-fold increase in the mean lifetime from 0.10 ns in buffer to 0.79 ns in the presence of HSA provides strong evidence of the binding interaction. nih.gov Similar lifetime parameters were observed in plasma, further supporting the selective binding of this compound to HSA in complex biological fluids. nih.gov
Application of Frequency Domain and Time Domain Fluorescence Measurements
Fluorescence Anisotropy Studies for Probing Protein-Dye Complexes
Fluorescence anisotropy measures the extent of polarization of the emitted fluorescence after excitation with polarized light. This technique is highly sensitive to the rotational motion of the fluorophore. A small, freely rotating molecule will rapidly depolarize the light, resulting in a low anisotropy value. Conversely, if the fluorophore is bound to a large, slowly tumbling macromolecule like a protein, its rotational motion is restricted, and a high anisotropy value is maintained. nih.gov
Steady-state emission anisotropy measurements for this compound yield high values of approximately 0.36–0.37 when in the presence of HSA (4.0 g/dl) or in plasma. nih.gov These high values are indicative of a dye that is tightly bound to a high molecular weight entity, which in this context is albumin. The rotational correlation time of albumin is in the tens of nanoseconds, a timescale much slower than the fluorescence lifetime of the bound dye, leading to the observed high anisotropy. This confirms the formation of a stable this compound-HSA complex where the rotational freedom of the dye is severely constrained. nih.gov
Interestingly, in whole blood, the anisotropy value for this compound is reduced (to around 0.23–0.29). nih.gov This reduction is not attributed to the dissociation of the complex but rather to multiple light scattering events caused by the presence of red blood cells, which can depolarize the light. nih.gov
Exploitation of High Anisotropy Values in Biological Media
Fluorescence anisotropy is a measure of the rotational mobility of a fluorescent molecule. A high anisotropy value indicates that the molecule's rotation is significantly restricted. For this compound, studies have revealed notably high steady-state emission anisotropy values when in the presence of Human Serum Albumin (HSA) and in biological media like plasma. vanderbilt.edunih.govrsc.org
In solutions of HSA (at 4.0 g/dl) and in plasma, this compound exhibits high and similar emission anisotropy values of approximately 0.36 to 0.37. nih.gov These high values strongly suggest that the dye molecules are binding to large macromolecules, which in this context is selectively HSA, thereby restricting their rotational freedom. nih.gov When measured in whole blood, the anisotropy values are observed to be somewhat lower, in the range of 0.23 to 0.29, a reduction that may be attributed to the complex and scattering nature of the medium. nih.gov
The inherent property of high anisotropy upon binding is a key feature that is exploited for further quantitative studies. It confirms a tight association between the dye and the protein, a prerequisite for developing sensitive and specific assays. vanderbilt.edunih.gov This characteristic allows for direct fluorescence measurements even in complex biological fluids like plasma and blood. vanderbilt.edursc.org
Table 1: Emission Anisotropy Values of this compound
| Medium | Anisotropy Value | Implication |
|---|---|---|
| Human Serum Albumin (HSA) | ~ 0.36 - 0.37 | Restricted rotational mobility due to binding. |
| Plasma | ~ 0.36 - 0.37 | Dye is bound to high molecular weight macromolecules. |
| Whole Blood | ~ 0.23 - 0.29 | Reduced anisotropy, but still indicates binding. |
Anisotropy-Based Quantification of Albumin Interactions
The high anisotropy of Albumin Blue dyes when bound to albumin provides a direct method for quantifying the concentration of the protein. vanderbilt.edunih.gov As the concentration of HSA increases in a sample containing the dye, more dye molecules transition from a free, rapidly tumbling state (low anisotropy) to a protein-bound, rotationally constrained state (high anisotropy). This dose-dependent increase in anisotropy can be measured and correlated to the concentration of HSA.
Experiments performed with the related dye Albumin Blue 670 have demonstrated this principle effectively. In both simple buffer solutions and in mixtures designed to mimic the complexity of blood (containing red blood cells), a linear increase in fluorescence anisotropy was observed as the HSA concentration was increased over a specific range (approximately 30–250 mg/l). nih.gov This linear relationship establishes a calibration curve that can be used to determine unknown HSA concentrations in samples. nih.govnih.gov
This anisotropy-based sensing method offers a promising alternative to other techniques, as it can be performed directly in complex media like plasma and blood mimics, potentially simplifying sample preparation and reducing analysis time. vanderbilt.edursc.org
Photophysical Mechanisms Underlying Fluorescence Modulation Upon Albumin Binding
The fluorescence of this compound is significantly enhanced upon binding to Human Serum Albumin. This modulation is a result of specific photophysical mechanisms that are influenced by the dye's interaction with the protein's microenvironment. researchgate.net
When free in an aqueous solution like a phosphate-buffered saline (PBS), this compound has a very short fluorescence lifetime. However, upon binding to HSA, its mean fluorescence lifetime increases dramatically; for instance, in a 200 mg/L HSA solution, the lifetime of this compound increases to about 1.02 ns. nih.gov This substantial increase in lifetime is directly responsible for the observed enhancement in fluorescence intensity. nih.gov
The proposed mechanism for this fluorescence enhancement involves the restriction of non-radiative decay pathways for the excited dye molecule. acs.org For many fluorescent dyes, intramolecular rotations or vibrations can serve as efficient channels for the excited state to lose energy without emitting a photon (non-radiative decay). When this compound binds within a hydrophobic pocket of the albumin protein, these intramolecular motions are sterically hindered. acs.orgresearchgate.net This restriction reduces the probability of non-radiative decay, thereby increasing the fluorescence quantum yield and the observed brightness of the dye-protein complex. acs.org This phenomenon is a key feature of certain "turn-on" fluorescent probes, whose emission is activated by binding to a specific target that constrains their molecular structure. researchgate.netresearchgate.net
Methodological Frameworks for Research Applications of Albumin Blue 633
Development of High-Sensitivity Fluorescence Assays for Albumin Quantification
The development of sensitive assays for albumin is crucial for various research applications. Albumin Blue 633 is particularly suited for this purpose due to the significant enhancement of its fluorescence upon binding to HSA. researchgate.net
A primary application of this compound is in the direct measurement of albumin in complex biological matrices such as plasma and whole blood. nih.gov This capability minimizes the need for extensive sample preparation, thereby reducing potential errors and speeding up analysis times. nih.gov The dye binds selectively to HSA in these complex environments, and its fluorescence can be measured to determine albumin concentration. nih.govcapes.gov.br
The fluorescence characteristics of this compound are central to its use in these assays. The probe is tailored to match the 633-nm line of the HeNe laser for excitation. researchgate.netnih.gov Upon binding to HSA, the dye-protein complex exhibits strong, laser-induced fluorescence. researchgate.netnih.gov For instance, in one study, an excitation wavelength of 600 nm was used, with the emission observed at 630 nm. nih.gov The significant increase in fluorescence intensity upon binding allows for the sensitive detection of HSA. researchgate.net
| Parameter | Wavelength (nm) | Notes |
|---|---|---|
| Excitation | ~633 | Designed to match the HeNe laser line. researchgate.netnih.gov Other studies have used 600 nm. nih.gov |
| Emission | ~630 | Emission wavelength observed for the HSA-bound form. nih.gov |
The characteristics of this compound assays make them highly compatible with automated analytical platforms, facilitating high-throughput screening (HTS). activemotif.com The simplicity of the assay procedure—mixing the sample with the dye reagent and measuring fluorescence—lends itself to automation. activemotif.com Such assays can be performed in multi-well plate formats, such as 96-well plates, allowing for the simultaneous analysis of numerous samples. activemotif.combeckman.com The integration of these assays into automated systems increases accuracy, reduces manual error, and is essential for applications like drug discovery and functional genomics where large numbers of samples need to be processed efficiently. lunenfeld.canih.gov
Direct Fluorescence Intensity Measurements in Complex Biological Samples
Assessment of Analytical Performance in Research Settings
The reliability of a research assay is determined by its analytical performance, particularly its selectivity and sensitivity.
This compound demonstrates remarkable selectivity for HSA. researchgate.netnih.gov Studies have shown that the fluorescence response to other serum proteins is significantly weaker, by a factor of at least 100. researchgate.netresearchgate.netnih.gov This high selectivity is a major advantage, as it allows for accurate albumin measurement without significant interference from other proteins commonly found in biological samples. psu.edu While the dye is highly selective, it has been noted that bovine serum albumin and some detergents can be potential interferents. nih.gov
The strong fluorescence of the this compound-HSA complex enables the detection of albumin at very low concentrations. researchgate.netnih.gov A notable detection limit of 0.2 mg/liter has been reported, making the assay suitable for trace analysis of HSA. researchgate.netresearchgate.netnih.govuni-regensburg.de This level of sensitivity is particularly important for applications such as the detection of microalbuminuria, an early indicator of kidney disease. psu.edu The working range of these assays can be tailored to cover concentrations found in various biological fluids. researchgate.net
| Parameter | Finding | Reference |
|---|---|---|
| Selectivity for HSA over other serum proteins | At least 100-fold weaker response | researchgate.netresearchgate.netnih.gov |
| Detection Limit | 0.2 mg/L | researchgate.netresearchgate.netnih.govuni-regensburg.de |
| Potential Interferents | Bovine serum albumin, some detergents | nih.gov |
Evaluation of Selectivity Against Non-Albumin Proteins and Biological Interferents
Optimization of Assay Conditions for Robust Research Reproducibility
To ensure the consistency and reliability of results, optimizing assay conditions is paramount. For fluorescence-based assays using probes like this compound, several factors can influence performance. While specific optimization data for this compound is limited in the provided context, general principles for similar fluorescent dyes can be applied. For example, the stability of a related dye, Albumin Blue 580, was shown to be dependent on pH, with a half-life of 50 days in a pH 7.4 aqueous buffer at 20°C. psu.edu This suggests that maintaining a stable pH is crucial for the reproducibility of assays using the Albumin Blue series of dyes.
Reproducibility is often quantified by the coefficient of variation (CV). For an automated fluorescence assay using Albumin Blue 580, within-run CVs ranged from 1.7% to 8.9%, and between-run CVs ranged from 3.7% to 10.1%, depending on the albumin concentration. psu.edu Achieving low CVs requires careful control of assay parameters such as incubation time and temperature. For instance, some protocols specify a 5-minute incubation at room temperature before measuring fluorescence. activemotif.com Adherence to standardized protocols and the use of stable reagents are key to ensuring robust and reproducible research findings. nih.gov
Preclinical Research Applications and Imaging Modalities with Albumin Blue 633
In Vitro Cellular Studies Utilizing Albumin Blue 633-Labeled Systems
The conjugation of this compound, or spectrally similar dyes like Alexa Fluor 633, to albumin or albumin-based nanoparticles enables detailed investigation of cellular mechanisms in controlled laboratory settings. These labeled systems serve as probes to explore fundamental cellular processes involving albumin uptake and transport.
Assessment of Cellular Internalization and Subcellular Distribution of Albumin-Probe Conjugates
Studies utilizing albumin labeled with fluorescent probes provide critical insights into how cells internalize albumin-based systems. In one key study, bovine serum albumin (BSA) was labeled with Alexa Fluor 633 and conjugated to methylprednisolone (B1676475) (MP) to form a nanoconjugate (BSA633-MP). spandidos-publications.com The internalization of these nanoconjugates was assessed in various cell types.
Confocal microscopy and flow cytometry are primary methods for these assessments. For instance, when human podocytes were incubated with BSA633-MP nanoconjugates, a concentration-dependent increase in cellular uptake was observed. spandidos-publications.comnih.gov The internalization process was found to be receptor-mediated, as evidenced by a significant reduction in uptake when excess free BSA was present to compete for receptor binding. spandidos-publications.comnih.gov This suggests that the albumin component of the conjugate is recognized by specific cellular receptors, such as the neonatal Fc receptor (FcRn), which is highly expressed on podocytes. spandidos-publications.com
Once internalized, the subcellular destination of these albumin-probe conjugates is determined. In human podocytes treated with BSA633-MP, the probe was observed to accumulate within specific organelles. spandidos-publications.com To identify these compartments, co-localization studies are performed using organelle-specific markers. By using Lysotracker, a marker for lysosomes, researchers demonstrated that the BSA633-MP nanoconjugates were transported to and localized within the lysosomes following endocytosis. spandidos-publications.comresearchgate.net This lysosomal pathway is a common route for the processing and degradation of internalized macromolecules. dovepress.com
Table 1: Cellular Uptake and Localization of BSA633-MP Nanoconjugate
| Parameter | Cell Type | Methodology | Key Finding | Citation |
|---|---|---|---|---|
| Cellular Internalization | Human Podocytes | Flow Cytometry | Uptake was significantly higher in FcRn-expressing podocytes compared to control cells, demonstrating receptor-specific delivery. | spandidos-publications.com |
| Competitive Inhibition | Human Podocytes | Flow Cytometry | Uptake of BSA633-MP was significantly reduced in the presence of excess free BSA, confirming receptor-mediated endocytosis. | spandidos-publications.comnih.gov |
| Subcellular Distribution | Human Podocytes | Confocal Microscopy | Co-localization with Lysotracker confirmed that the nanoconjugates are transported to and accumulate in lysosomes. | spandidos-publications.comresearchgate.net |
Application in Studies of Protein Transport and Cellular Processes
Labeled albumin probes are instrumental in elucidating the pathways of protein transport. The journey of albumin-conjugates from the cell surface to intracellular compartments like endosomes and lysosomes can be tracked, providing a model for how albumin and its cargo are trafficked within the cell. spandidos-publications.comdovepress.com It is understood that albumin can facilitate the transport of lipophilic molecules into cells, potentially through various mechanisms that involve receptors for both albumin and the molecules it carries. pnas.org
The study of BSA633-MP nanoconjugates in podocytes confirmed their uptake via receptor-mediated endocytosis followed by transport through the lysosomal pathway. spandidos-publications.com This provides a clear example of how this compound-labeled systems can be used to investigate the specific routes of protein transport. Furthermore, by delivering a therapeutic agent (methylprednisolone) attached to the albumin carrier, researchers could also study the downstream effects on cellular processes. For example, the BSA633-MP conjugate was shown to ameliorate apoptosis induced by puromycin (B1679871) aminonucleoside in podocytes, demonstrating that the albumin-mediated delivery system could influence cell viability. spandidos-publications.com
Ex Vivo Tissue Analysis and Histological Characterization
Following in vivo studies, ex vivo analysis of tissues provides a bridge between systemic distribution and microscopic localization. After an animal model is administered an this compound-labeled probe, major organs can be harvested for imaging. nih.gov This allows for a more detailed and higher-resolution assessment of probe accumulation in specific tissues than is possible with whole-body imaging.
In studies with BSA633-MP nanoconjugates, mice were injected with the probe, and after 24 hours, organs such as the liver and kidney were excised. nih.gov Fluorescence imaging of these organs confirmed that the nanoconjugates predominantly accumulated in the liver and kidneys. spandidos-publications.com This type of analysis is crucial for confirming the biodistribution patterns observed in in vivo imaging and for understanding which organs are targeted by the albumin-based system. nih.gov
Histological characterization involves examining thin slices of tissue under a microscope to see the probe's distribution at a cellular level. Techniques like fluorescence microscopy can be applied to tissue sections to visualize the labeled albumin. For example, fluorescently labeled albumin has been used in histological analyses to observe its localization within the lens of the eye and to co-localize it with specific cellular structures or proteins like caveolin-1. arvojournals.org This level of detail is essential for verifying that the albumin probe has reached its intended cellular or subcellular target within a complex tissue environment.
Role in In Vivo Imaging in Preclinical Models
In vivo imaging with this compound-labeled systems allows for the non-invasive, real-time visualization of biological processes in living animal models. The strong and specific fluorescence of the dye when bound to albumin makes it an excellent candidate for such applications. nih.govresearchgate.net
Monitoring Albumin Distribution and Dynamics in Animal Models
Tracking the fate of albumin throughout the body is fundamental to understanding its physiological and pathological roles. When an this compound-labeled albumin conjugate is injected intravenously into an animal model, its movement through the circulatory system and accumulation in various tissues can be monitored over time using fluorescence molecular imaging. spandidos-publications.comnih.gov
For example, the in vivo biodistribution of BSA633-MP nanoconjugates was monitored in mice. nih.gov Imaging at 24 hours post-injection revealed that the primary sites of accumulation were the liver and kidneys, which is consistent with the known roles of these organs in protein metabolism and clearance. spandidos-publications.comnih.gov Studies with other albumin-binding tracers, such as radiolabeled derivatives of Evans Blue, have similarly shown that the tracer remains largely within the blood circulation shortly after injection, highlighting the blood-pool imaging capabilities of albumin-based probes. nih.govsnmjournals.org This ability to track albumin in vivo is critical for evaluating how diseases or drug candidates might alter albumin's natural distribution and pharmacokinetics. nih.gov
Table 2: In Vivo and Ex Vivo Findings for BSA633-MP Nanoconjugates in Mice
| Imaging Modality | Time Point | Key Observation | Citation |
|---|---|---|---|
| In Vivo Fluorescence Imaging | 24 hours post-injection | Showed accumulation of BSA633-MP primarily in the liver and kidney. | spandidos-publications.comnih.gov |
| Ex Vivo Organ Imaging | 24 hours post-injection | Confirmed high fluorescence signal in the excised liver and kidneys, validating in vivo findings. | spandidos-publications.com |
Investigation of Vascular Permeability and Related Pathophysiological States
A key application of albumin-based imaging agents is the assessment of vascular permeability. In healthy tissues, the endothelial lining of blood vessels is largely impermeable to large molecules like albumin. frontiersin.org However, in pathological conditions such as inflammation and cancer, blood vessels can become "leaky," allowing albumin to extravasate from the bloodstream into the surrounding tissue. nih.govfrontiersin.org
This phenomenon, known as the enhanced permeability and retention (EPR) effect in the context of tumors, can be visualized and quantified using albumin-binding probes. frontiersin.org When a fluorescent probe like this compound is bound to albumin in the bloodstream, any leakage from the vasculature results in an accumulation of the fluorescent signal in the affected tissue. This has been demonstrated effectively using albumin-binding PET tracers derived from Evans Blue, which showed increased tracer accumulation in inflamed muscles and malignant tumors. nih.govfrontiersin.org These studies highlight how probes that track albumin can serve as sensitive markers for vascular leakage, providing valuable information on disease progression and the tumor microenvironment. nih.govnih.gov
Emerging Research Directions and Innovations for Albumin Blue 633 Analogues
Future Directions in Rational Design of Next-Generation Albumin-Binding Fluorophores
The rational design of new albumin-binding fluorophores is a key area of research, aiming to create probes with superior performance. nih.gov The process involves a multifaceted approach, combining synthetic chemistry, computational modeling, and a deep understanding of photophysical principles to tailor the properties of the fluorophores. nih.govresearchgate.net
A primary goal is to optimize the binding affinity and specificity of the fluorophores to albumin. nih.gov Researchers are exploring various molecular scaffolds and functional groups to enhance the non-covalent interactions with albumin's binding pockets. frontiersin.orgnih.gov This includes modifying the hydrophobicity and charge distribution of the dye molecule to promote stronger and more selective binding. nih.gov The design process also focuses on improving the quantum yield and brightness of the fluorophores upon binding to albumin, which is crucial for high-contrast imaging. researchgate.net
Computational methods, such as molecular docking and quantum chemical calculations, are increasingly being used to predict the binding modes and photophysical properties of new dye structures before their synthesis. semanticscholar.orgthno.org This in silico screening accelerates the discovery of promising candidates and reduces the reliance on empirical, trial-and-error approaches. nih.gov The ultimate aim is to develop a new generation of albumin-binding probes with precisely controlled properties for specific research applications. nih.gov
Exploration of Spectral Shifting and Tunability for Multiplexed Imaging
A significant frontier in fluorescence imaging is the ability to visualize multiple targets simultaneously, a technique known as multiplexed imaging. biorxiv.orgnih.govresearchgate.net This requires a palette of fluorophores with distinct spectral properties to avoid signal overlap. biorxiv.orgnih.govresearchgate.net Research into Albumin Blue 633 analogues is actively exploring strategies to shift and tune their spectral characteristics.
One approach involves modifying the core structure of the fluorophore to alter its electronic properties, thereby changing its absorption and emission wavelengths. nih.gov The introduction of different substituents to the fluorophore framework can lead to red or blue shifts in the spectra. frontiersin.org Another strategy is to exploit the phenomenon of Förster Resonance Energy Transfer (FRET) by creating tandem dyes where energy is transferred from a donor fluorophore to an acceptor, resulting in a large Stokes shift. nih.gov
The development of spectrally tunable probes is critical for expanding the capabilities of multiplexed imaging. biorxiv.orgnih.govresearchgate.net By creating a series of albumin-binding fluorophores with a range of emission wavelengths, researchers can simultaneously track multiple biological events or label different cellular components. biorxiv.orgnih.govresearchgate.net This is particularly valuable in complex biological systems where the interplay between various molecules is of interest. nih.gov
Development of Advanced Multi-Parametric Sensing Strategies
Beyond simple imaging, there is a growing interest in developing fluorophores that can act as sensors for multiple physiological parameters. researchgate.net These multi-parametric probes can provide a more comprehensive picture of the cellular environment by simultaneously reporting on factors such as pH, ion concentration, or the presence of specific biomolecules. researchgate.net
The design of such sensors often involves incorporating a recognition moiety for the target analyte into the fluorophore structure. rsc.org Upon binding to the analyte, the fluorophore undergoes a conformational or electronic change that alters its fluorescence properties. rsc.org For instance, a probe might exhibit a change in fluorescence intensity, a spectral shift, or a change in fluorescence lifetime in response to a specific stimulus. researchgate.net
Researchers are working to develop albumin-binding probes that can sense multiple parameters at once. researchgate.net This could be achieved by designing a single fluorophore that is sensitive to several analytes or by co-localizing multiple probes with different sensing capabilities on the albumin scaffold. Such advanced sensing strategies would provide a wealth of information from a single imaging experiment, enabling a more detailed understanding of complex biological processes. researchgate.net
Integration with Nanotechnology for Enhanced Delivery and Imaging in Research Models
Nanotechnology offers powerful tools to enhance the delivery and performance of fluorescent probes in research models. frontiersin.org By encapsulating or conjugating albumin-binding dyes with nanoparticles, researchers can improve their solubility, stability, and pharmacokinetic properties. ijfmr.comnih.govresearchgate.net
Albumin-based nanoparticles are particularly attractive as they are biocompatible and biodegradable. ijfmr.comresearchgate.netfrontiersin.org These nanoparticles can be loaded with fluorophores and other therapeutic or diagnostic agents, creating multifunctional platforms for theranostics. nih.gov The enhanced permeability and retention (EPR) effect, where nanoparticles preferentially accumulate in tumor tissues, can be leveraged for targeted cancer imaging and therapy. nih.govfrontiersin.org
The integration of albumin-binding fluorophores with nanotechnology is not limited to drug delivery. Nanomaterials such as quantum dots and gold nanoparticles can be used to enhance the fluorescence signal or provide additional imaging modalities. nih.gov This synergy between fluorophore chemistry and nanotechnology is paving the way for more sensitive and specific imaging techniques in preclinical research. frontiersin.org
Strategies for Improving Photostability and Long-Term Performance in Research Applications
A critical challenge in fluorescence imaging is the photobleaching of fluorophores, where they lose their ability to fluoresce after prolonged exposure to excitation light. This can limit the duration of imaging experiments and affect the quantitative accuracy of the data. Improving the photostability of albumin-binding probes is therefore a major research focus. nih.gov
One strategy to enhance photostability is to protect the fluorophore from photochemical degradation by encapsulating it within the hydrophobic pockets of albumin. researchgate.netsemanticscholar.org This shields the dye from reactive oxygen species and other quenching agents in the environment. nih.gov The covalent attachment of dyes to albumin can further improve their stability and long-term performance. nih.govsemanticscholar.org
Researchers are also exploring the use of antioxidants and other photoprotective agents to reduce photobleaching. acs.org Furthermore, the rational design of the fluorophore itself can play a role, with certain chemical structures exhibiting inherently greater photostability. nih.gov By combining these approaches, the goal is to develop robust albumin-binding probes that can withstand long-term imaging experiments, enabling the study of dynamic biological processes over extended periods. semanticscholar.org
Q & A
Q. How does Albumin Blue 633 (AB633) selectively bind to human serum albumin (HSA) in complex biological matrices like plasma or whole blood?
AB633 exhibits selective binding to HSA due to its structural affinity for hydrophobic pockets in the protein. Binding specificity was confirmed through competitive assays with other blood components (e.g., globulins, LDL, HDL), where AB633 showed minimal interaction with non-HSA macromolecules. Binding isotherms were modeled using a phenomenological approach, calculating apparent dissociation constants (Kd) and cooperativity parameters (bk) to quantify selectivity .
Q. What are the key fluorescence properties of AB633 in different media (e.g., PBS, HSA, plasma, and whole blood)?
In PBS, AB633 has a short fluorescence lifetime (~90–100 ps) and low quantum yield. When bound to HSA, its lifetime increases to ~1.02 ns, with a redshifted emission peak (~678 nm). In whole blood, fluorescence intensity is quenched by hemoglobin absorption, but lifetime values remain comparable to those in plasma due to reduced sensitivity to quenching effects .
Q. What experimental setups are used to validate AB633’s binding specificity in blood components?
Time-domain fluorescence measurements (e.g., time-correlated single-photon counting) and frequency-domain phase modulation were employed. Binding studies used titration curves with HSA, globulins, and RBC membranes, analyzed via multi-exponential decay models to resolve contributions from free and bound dye populations .
Q. Why is AB633 less suitable than AB670 for lifetime-based HSA sensing in blood?
AB633’s shorter lifetime (~1.02 ns vs. AB670’s 2.25 ns in HSA) and stronger quenching by hemoglobin reduce signal stability in whole blood. AB670’s longer lifetime allows for more robust lifetime-based measurements, which are less affected by intensity fluctuations caused by scattering or absorption .
Advanced Research Questions
Q. How do methodological differences between lifetime-based and intensity-based sensing impact HSA quantification with AB633?
Lifetime-based sensing avoids artifacts from dye concentration variations, photobleaching, or light scattering. For AB633, intensity measurements in blood are unreliable due to hemoglobin quenching, whereas lifetime decay curves (e.g., tri-exponential models) isolate HSA-bound dye contributions even in optically dense media .
Q. What strategies mitigate quenching effects when using AB633 in whole blood?
Quenching by hemoglobin is minimized by selecting dyes with emission spectra outside hemoglobin’s absorption band (e.g., AB670’s ~678 nm peak vs. AB633’s ~650 nm). Additionally, time-resolved detection filters out short-lived background signals from free dye or scatter .
Q. How are multi-exponential decay models applied to interpret AB633’s time-resolved fluorescence data?
AB633’s intensity decay in HSA or plasma is fitted to a bi-exponential model (τ₁ ≈ 3 ns for bound dye; τ₂ ≈ 0.3 ns for free dye). Global analysis across HSA concentrations resolves fractional intensities, enabling quantification of bound/free dye ratios and Kd estimation .
Q. What role does anisotropy play in quantifying HSA with AB633 in heterogeneous media?
High anisotropy values (~0.36–0.37 in plasma) indicate restricted rotational motion of HSA-bound AB633. Anisotropy decreases in whole blood (~0.23–0.29) due to RBC-induced scattering, but calibration curves with HSA/RBC mimics enable accurate concentration measurements despite interference .
Q. How do binding parameters (e.g., Kd, bk) for AB633 vary across blood components, and what implications does this have for assay design?
Table 1 (from evidence) shows AB633’s Kd for HSA is ~10-fold lower than for globulins or LDL, ensuring selectivity. However, cooperative binding (bk >1) with HSA requires optimized dye-to-protein ratios to avoid signal saturation at high HSA concentrations .
Q. Can AB633 be used for real-time HSA monitoring in dynamic biological systems (e.g., flowing blood)?
While possible, AB633’s rapid photobleaching and quenching in blood limit its utility. AB670 is preferred for dynamic systems due to its longer lifetime and resistance to photodegradation. Microfluidic setups with pulsed excitation and time-gated detection could improve AB633’s feasibility .
Methodological Recommendations
- For plasma studies : Use AB633 with time-domain lifetime measurements to avoid scattering artifacts.
- For whole blood : Prefer AB670 and anisotropy-based sensing to mitigate hemoglobin interference.
- For binding assays : Employ global fitting of titration curves to resolve multi-component interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
